Thiophene-2-carboxylic acid, (1-methyl-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl)amide
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Overview
Description
N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an imidazolidinyl ring substituted with a trifluoromethyl group, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinyl ring This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditionsThe thiophene ring is then incorporated through a coupling reaction, and the final carboxamide group is introduced via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halides or organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The trifluoromethyl group is known to enhance the compound’s binding affinity to its targets, while the thiophene ring contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A herbicide with a similar trifluoromethyl-imidazolidinyl structure, known for its potent herbicidal activity.
Indole Derivatives: Compounds containing indole rings that exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiophene ring provides additional sites for chemical modification .
Properties
Molecular Formula |
C10H8F3N3O3S |
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Molecular Weight |
307.25 g/mol |
IUPAC Name |
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H8F3N3O3S/c1-16-7(18)9(10(11,12)13,15-8(16)19)14-6(17)5-3-2-4-20-5/h2-4H,1H3,(H,14,17)(H,15,19) |
InChI Key |
DMWFDARQLGKKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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